Bis(1H,1H,7H-perfluoroheptyloxy)methane
Description
Bis(1H,1H,7H-perfluoroheptyloxy)methane is a fluorinated ether compound characterized by a central methane group bonded to two 1H,1H,7H-perfluoroheptyloxy chains. Each chain consists of a perfluoroalkyl segment (C7F15) with terminal hydrogen atoms at the 1st and 7th positions, resulting in the formula C7H4F12 for each chain. The full molecular formula of the compound is C15H10F24O2, with a molecular weight of 678.25 g/mol. This structure confers exceptional hydrophobicity, chemical inertness, and thermal stability, making it suitable for applications in surfactants, coatings, and specialty polymers requiring low surface energy .
Properties
IUPAC Name |
7-(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptoxymethoxy)-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoroheptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F24O2/c16-4(17)8(24,25)12(32,33)14(36,37)10(28,29)6(20,21)1-40-3-41-2-7(22,23)11(30,31)15(38,39)13(34,35)9(26,27)5(18)19/h4-5H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSGVSCAQQAVZOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCOCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F24O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
676.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(1H,1H,7H-perfluoroheptyloxy)methane typically involves the reaction of perfluoroheptyl alcohol with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hemiacetal, which subsequently undergoes dehydration to yield the final product.
Industrial Production Methods: Industrial production of this compound involves large-scale reactions in controlled environments to ensure high purity and yield. The process may include steps such as distillation and recrystallization to purify the compound. The use of advanced reactors and catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis(1H,1H,7H-perfluoroheptyloxy)methane can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst or under elevated temperatures.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Bis(1H,1H,7H-perfluoroheptyloxy)methane is used as a surfactant and in the synthesis of fluorinated polymers. Its unique properties make it suitable for applications in coatings, lubricants, and sealants.
Biology and Medicine: In biological research, the compound is used in the development of drug delivery systems due to its ability to form stable emulsions and its biocompatibility. It is also explored for use in imaging agents and diagnostic tools.
Industry: The compound is employed in the electronics industry for the production of high-performance materials. Its thermal stability and chemical resistance make it ideal for use in semiconductor manufacturing and other high-tech applications.
Mechanism of Action
The mechanism by which Bis(1H,1H,7H-perfluoroheptyloxy)methane exerts its effects is primarily related to its fluorinated structure. The high electronegativity of fluorine atoms creates a strong electron-withdrawing effect, which influences the reactivity and stability of the compound. This effect is utilized in various applications to enhance the performance of materials and systems.
Comparison with Similar Compounds
Structural and Molecular Comparison
The table below compares Bis(1H,1H,7H-perfluoroheptyloxy)methane with structurally related fluorinated and non-fluorinated compounds:
Key Observations :
- Fluorine Content: The target compound contains 24 fluorine atoms, double that of 1H,1H,7H-perfluoroheptyl methacrylate, enhancing its non-polarity and resistance to solvents and heat.
- Functional Groups: Unlike the methacrylate ester (polymerizable) or benzophenone (UV-active), the target’s ether linkages prioritize chemical stability over reactivity.
Physicochemical Properties
- Thermal Stability: Fluorinated ethers like this compound typically exhibit decomposition temperatures exceeding 300°C, outperforming non-fluorinated ethers (e.g., 4O8 decomposes near 200°C) due to strong C-F bonds .
- Solubility : The compound is insoluble in polar solvents (water, alcohols) but soluble in fluorinated solvents (e.g., FC-72), whereas 3OO16 (hexadecyloxy-substituted) shows solubility in chloroform and toluene .
Biological Activity
Bis(1H,1H,7H-perfluoroheptyloxy)methane , a perfluorinated compound, has garnered attention in recent years for its unique chemical properties and potential biological activities. This article aims to synthesize existing research findings on the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by a central methane core with two perfluoroheptyloxy groups attached. The presence of fluorine atoms contributes to its hydrophobicity and stability, making it an intriguing candidate for various applications in medicinal chemistry and materials science.
Antimicrobial Activity
Research has indicated that bis(perfluoroalkyl) compounds can exhibit antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various bacterial strains. A study evaluated the antibacterial activity of several perfluorinated compounds and found that they could disrupt bacterial membranes, leading to cell lysis .
Cytotoxicity and Cancer Research
The cytotoxic effects of this compound have been investigated in various cancer cell lines. In vitro studies have demonstrated that this compound can inhibit the growth of human tumor cell lines, including breast (MCF-7), prostate (PC-3), and colon (RKO) cancer cells. The IC50 values for these cell lines ranged from 49.79 µM to 113.70 µM, with the most potent derivative showing significant inhibition at lower concentrations .
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| RKO | 60.70 |
| PC-3 | 49.79 |
| MCF-7 | 78.72 |
The mechanisms underlying the biological activity of this compound are still being elucidated. Preliminary findings suggest that its cytotoxicity may be linked to oxidative stress induction and apoptosis in cancer cells. Further studies are needed to clarify these pathways and assess the compound's potential as an anticancer agent.
Case Study: Anticancer Activity Evaluation
In a recent study conducted on several derivatives of bis(perfluoroalkyl) compounds, researchers assessed their effects on cellular morphology and viability using microscopy techniques after treatment with IC50 concentrations. The results indicated significant morphological changes in treated cells compared to controls, suggesting that these compounds induce apoptosis or necrosis in cancer cells .
Case Study: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The study reported a dose-dependent inhibition of bacterial growth, highlighting the potential for developing new antimicrobial agents based on this compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
